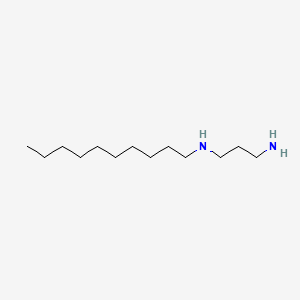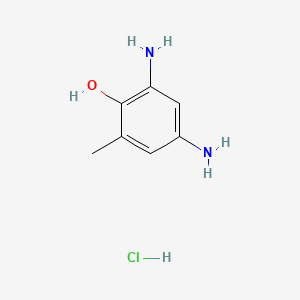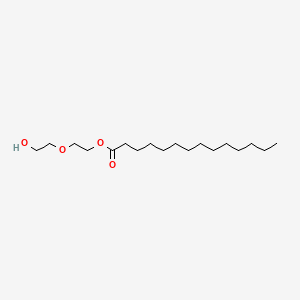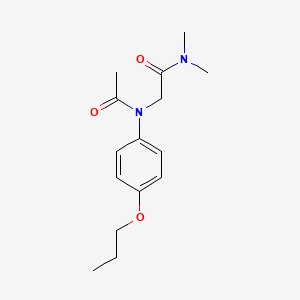![molecular formula C19H21N3O3S B13785964 2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid CAS No. 6623-74-1](/img/structure/B13785964.png)
2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid is a complex organic compound with the molecular formula C19H21N3O3S This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazinylidene group and a carbamothioyl group
Métodos De Preparación
The synthesis of 2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid involves multiple steps. One common synthetic route includes the reaction of 2-hydroxy-6-methyl-3-propan-2-ylphenyl isothiocyanate with hydrazine hydrate, followed by the condensation with 2-formylbenzoic acid under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to ensure complete reaction.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, especially in the presence of strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Mecanismo De Acción
The mechanism of action of 2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparación Con Compuestos Similares
Similar compounds to 2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid include:
2-hydroxy-6-methyl-3-propan-2-ylbenzoic acid: This compound shares the benzoic acid moiety but lacks the hydrazinylidene and carbamothioyl groups.
2-Hydroxy-2-methylpropiophenone: This compound has a similar hydroxy and methyl substitution pattern but differs in the overall structure and functional groups.
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: This compound has a similar benzoic acid core but with different substituents.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
Número CAS |
6623-74-1 |
|---|---|
Fórmula molecular |
C19H21N3O3S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H21N3O3S/c1-11(2)14-9-8-12(3)16(17(14)23)21-19(26)22-20-10-13-6-4-5-7-15(13)18(24)25/h4-11,23H,1-3H3,(H,24,25)(H2,21,22,26)/b20-10- |
Clave InChI |
WHIUBOXMPXCXCR-JMIUGGIZSA-N |
SMILES isomérico |
CC1=C(C(=C(C=C1)C(C)C)O)NC(=S)N/N=C\C2=CC=CC=C2C(=O)O |
SMILES canónico |
CC1=C(C(=C(C=C1)C(C)C)O)NC(=S)NN=CC2=CC=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


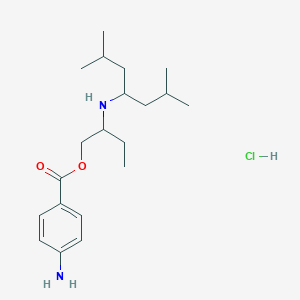
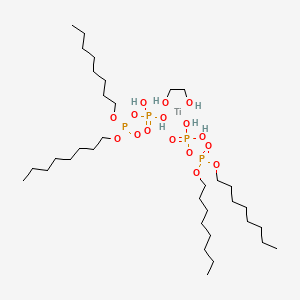
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
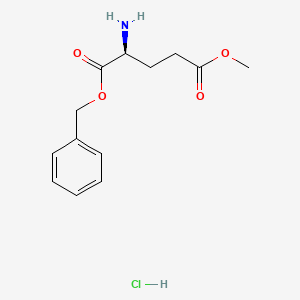
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
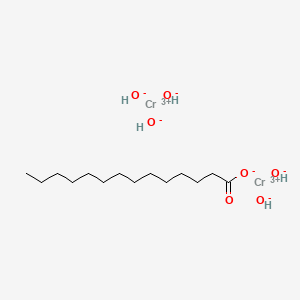
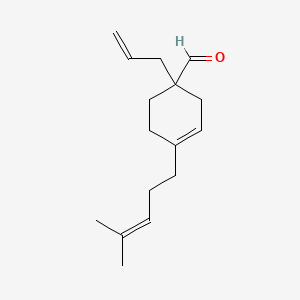
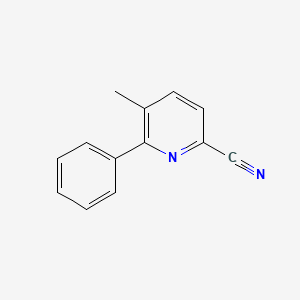
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
